molecular formula C13H11NO3 B1320736 6-(4-Methoxyphenyl)nicotinic acid CAS No. 223127-23-9

6-(4-Methoxyphenyl)nicotinic acid

Cat. No. B1320736
M. Wt: 229.23 g/mol
InChI Key: HTFUPRQBIIZYTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methoxyphenyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 or niacin. Nicotinic acid and its derivatives are of significant interest due to their wide range of biological activities and potential therapeutic applications. Although the provided papers do not directly discuss 6-(4-Methoxyphenyl)nicotinic acid, they do provide insights into the properties and activities of related compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of 6-substituted nicotinamides and related compounds has been explored in the literature. For instance, the preparation of various 6-substituted nicotinamides, including 6-methoxy-nicotinamide, has been described, indicating that the methoxy group can be introduced at the 6-position of the pyridine ring . This suggests that similar synthetic strategies could be employed to synthesize 6-(4-Methoxyphenyl)nicotinic acid by introducing the appropriate methoxyphenyl group at the 6-position.

Molecular Structure Analysis

The molecular structure of 6-substituted nicotinic acid analogs plays a crucial role in their biological activity. Studies have shown that the presence of a hydrophobic group with a hydrogen bond acceptor at the 6-position of the pyridine ring enhances the activity of these compounds . This implies that the 4-methoxyphenyl group in 6-(4-Methoxyphenyl)nicotinic acid could contribute to its binding affinity and efficacy through hydrophobic interactions and hydrogen bonding.

Chemical Reactions Analysis

The reactivity of 6-substituted nicotinic acid derivatives is influenced by the substituents on the pyridine ring. For example, the carboxylic acid group is essential for binding to enzymes such as carbonic anhydrase III via coordinate bond formation with a zinc ion in the enzyme's active site . The methoxy group in 6-(4-Methoxyphenyl)nicotinic acid may also affect its reactivity, potentially altering its interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-substituted nicotinic acid derivatives can be inferred from related compounds. For instance, 6-methoxy-4-quinolone exhibits strong fluorescence in a wide pH range, indicating that the methoxy group can confer stability and fluorescence properties . This suggests that 6-(4-Methoxyphenyl)nicotinic acid may also display unique optical properties, which could be useful in biomedical analysis and as a fluorescent labeling reagent.

Scientific Research Applications

Receptor Interaction and Anti-lipolytic Effects

6-(4-Methoxyphenyl)nicotinic acid, a derivative of nicotinic acid, has been studied for its interaction with receptors in the body and its potential anti-lipolytic effects. It binds to specific G-protein-coupled receptors, such as PUMA-G and HM74, in adipose tissue, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This interaction plays a crucial role in mediating the anti-lipolytic and lipid-lowering effects of nicotinic acid in vivo, which may be beneficial in treating dyslipidemia (Tunaru et al., 2003).

Herbicidal Activity

Research has explored the use of derivatives of nicotinic acid, including 6-(4-Methoxyphenyl)nicotinic acid, in agriculture. These compounds have demonstrated significant herbicidal activity against various plant species. This suggests potential applications in developing new herbicides for controlling monocotyledonous weeds (Yu et al., 2021).

Anti-inflammatory and Analgesic Properties

Some studies have synthesized derivatives of nicotinic acid and evaluated their anti-inflammatory and analgesic activities. These compounds, including 6-(4-Methoxyphenyl)nicotinic acid derivatives, have shown promising results in reducing inflammation and providing analgesic effects, indicating potential applications in the treatment of inflammatory conditions (Navidpour et al., 2014).

Vasorelaxation and Antioxidant Effects

The thionicotinic acid analogs, related to nicotinic acid, have been studied for their vasorelaxant and antioxidative properties. These compounds, including 6-(4-Methoxyphenyl)nicotinic acid, have shown potential in inducing vasorelaxation in a dose-dependent manner and exhibit antioxidant properties. This research may lead to the development of new therapeutics for cardiovascular diseases (Prachayasittikul et al., 2010).

Inhibition of Carbonic Anhydrase III

6-Substituted nicotinic acid analogs have been identified as inhibitors of carbonic anhydrase III, an enzyme implicated in dyslipidemia and cancer progression. These studies demonstrate the potential of 6-(4-Methoxyphenyl)nicotinic acid in developing novel treatments for these conditions (Mohammad et al., 2017).

properties

IUPAC Name

6-(4-methoxyphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-11-5-2-9(3-6-11)12-7-4-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFUPRQBIIZYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595251
Record name 6-(4-Methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenyl)nicotinic acid

CAS RN

223127-23-9
Record name 6-(4-Methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a similar manner to that described in Example 2, a reaction was carried out using methyl 6-(4-methoxyphenyl)nicotinate (3.95 g) and aqueous sodium hydroxide solution (1N, 32.5 ml) and the reaction mixture was treated to afford the title compound (2.63 g) as colorless crystals.
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
32.5 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.